N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride

Descripción general

Descripción

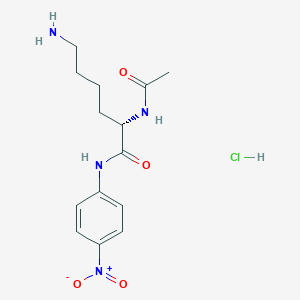

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride is a chemical compound with the molecular formula C14H21ClN4O4 and a molecular weight of 344.79 g/mol . This compound is commonly used as a chromogenic substrate for lysine-specific proteases in various biological, biochemical, and medicinal research fields . It is known for its ability to release a chromophore, p-nitroaniline, upon enzymatic hydrolysis, which can be detected by colorimetric analysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride typically involves the acetylation of L-lysine followed by the coupling of the acetylated lysine with p-nitroaniline. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction . The coupling reaction is usually carried out in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in the production process .

Análisis De Reacciones Químicas

Types of Reactions

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: The compound is hydrolyzed by lysine-specific proteases to release p-nitroaniline.

Acetylation: The acetyl group can be transferred to other molecules under specific conditions.

Substitution: The p-nitroaniline moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using lysine-specific proteases under physiological conditions.

Acetylation: Acetic anhydride and a base such as pyridine.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

- Hydrolysis: p-Nitroaniline and acetylated lysine .

Acetylation: Acetylated derivatives of lysine.

Substitution: Various substituted derivatives of p-nitroaniline.

Aplicaciones Científicas De Investigación

Biochemical Research

Enzyme Kinetics Studies

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride serves as a chromogenic substrate for enzymes with amidase activity, particularly those resembling trypsin. Upon enzymatic hydrolysis, it releases p-nitroaniline, which can be quantitatively measured using spectrophotometric methods. This feature allows researchers to study the kinetics of various enzymes, such as urokinase and kallikreins, facilitating insights into enzyme specificity and activity levels .

Protease Activity Assays

The compound is frequently employed in assays designed to detect and quantify protease activity in biological samples. Its ability to act as a substrate for serine proteases makes it invaluable for understanding protein metabolism and the roles of these enzymes in physiological processes .

Drug Development

Pharmaceutical Research

this compound plays a significant role in drug development, particularly in identifying potential inhibitors of specific enzymes. By using this compound in screening assays, researchers can evaluate the efficacy of new drug candidates targeting proteases involved in various diseases .

Diagnostic Applications

Enzyme-Related Disease Detection

The compound's utility extends to diagnostic assays aimed at monitoring enzyme activity related to specific diseases. Its ability to provide quantitative data on enzyme levels can assist in diagnosing conditions where protease activity is altered, such as certain cancers or inflammatory diseases .

Proteomics Research

Protein Labeling and Interaction Studies

In proteomics, this compound is used for labeling proteins, which enhances the understanding of protein interactions and functions within cellular mechanisms. This application is crucial for elucidating metabolic pathways and regulatory networks involving lysine acetylation .

Research on Metabolic Pathways

Exploring Enzymatic Roles

The compound aids researchers in exploring metabolic pathways by providing insights into the roles of specific enzymes in metabolism. Understanding these pathways is essential for developing therapeutic strategies targeting metabolic disorders .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biochemical Research | Used as a substrate for enzyme kinetics studies; quantifies protease activity |

| Drug Development | Identifies potential inhibitors for specific enzymes; aids in screening drug candidates |

| Diagnostic Applications | Monitors enzyme activity related to diseases; assists in disease diagnosis |

| Proteomics Research | Labels proteins for interaction studies; enhances understanding of cellular mechanisms |

| Research on Metabolic Pathways | Explores roles of enzymes in metabolism; aids in developing therapeutic strategies |

Mecanismo De Acción

The mechanism of action of N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride involves its hydrolysis by lysine-specific proteases. The enzyme cleaves the bond between the lysine and p-nitroaniline moieties, releasing p-nitroaniline, which can be detected by its yellow color . This reaction is commonly used in colorimetric assays to measure protease activity .

Comparación Con Compuestos Similares

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride can be compared with other similar compounds such as:

N-alpha-Benzoyl-DL-arginine p-nitroanilide hydrochloride: Another chromogenic substrate used for trypsin and other proteases.

N-alpha-Acetyl-L-lysine: Used as a substrate for lysyl oxidase.

L-Lysine p-nitroanilide: Used to study the specificity and kinetics of lysine aminopeptidases.

The uniqueness of this compound lies in its specific application as a substrate for lysine-specific proteases, making it a valuable tool in biochemical and medicinal research .

Actividad Biológica

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride is a synthetic compound that serves as a chromogenic substrate for various proteolytic enzymes, particularly lysine aminopeptidases and trypsin. Its biological activity is primarily characterized by its interaction with these enzymes, leading to significant biochemical and cellular effects.

- Molecular Formula : C14H21ClN4O4

- Molecular Weight : 344.79 g/mol

- Chemical Structure : The compound consists of an acetylated lysine moiety linked to a p-nitroanilide group, which is crucial for its enzymatic hydrolysis.

This compound acts as a substrate for proteolytic enzymes. Upon hydrolysis, it releases p-nitroaniline, a chromogenic product that can be quantified spectrophotometrically. This reaction is significant in studying enzyme kinetics and specificity.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Enzyme Substrate : It is primarily used to study the activity of lysine-specific proteases.

- Chromogenic Indicator : The release of p-nitroaniline allows for the monitoring of enzymatic reactions.

- Impact on Cellular Processes : Its hydrolysis can influence cell signaling pathways and metabolic activities.

Kinetic Studies

Kinetic studies have shown that the hydrolysis rate of this compound varies with pH and enzyme concentration. For instance, the optimal conditions for trypsin-catalyzed hydrolysis occur at alkaline pH levels, where the catalytic efficiency (k_cat/K_m) is maximized .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound in various contexts:

- Protease Activity Assays : In a study assessing trypsin activity, the compound was utilized to establish a kinetic profile by measuring the continuous release of p-nitroaniline . The results indicated that enzyme activity could be effectively monitored using this substrate.

- Comparison with Other Substrates : Research comparing this compound with other substrates revealed differences in specificity and hydrolysis rates, emphasizing its utility in distinguishing between various proteases .

Table: Summary of Biological Activity

| Aspect | Details |

|---|---|

| Target Enzymes | Lysine aminopeptidases, Trypsin |

| Mode of Action | Hydrolysis to release p-nitroaniline |

| Applications | Biochemical assays, enzyme kinetics studies, diagnostic assays |

| Optimal Conditions | Alkaline pH for maximum enzymatic activity |

| Kinetic Parameters | Varies based on enzyme concentration and pH; detailed studies available |

Propiedades

IUPAC Name |

(2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4.ClH/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22;/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMQBHVCNLUPQM-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.